molecular formula C39H40NO2PS B15126372 (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15126372
M. Wt: 617.8 g/mol
InChI Key: NYESSIWTNJZMIH-FZXGYKHYSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a xanthene backbone substituted with diphenylphosphine and phenylmethyl groups. Its stereochemical configuration, denoted by the (R) and (S) descriptors, plays a critical role in its application as a ligand in asymmetric catalysis . The xanthene core provides rigidity and steric bulk, while the sulfinamide group enhances coordination properties with transition metals. This compound is widely utilized in enantioselective transformations, such as hydrogenation and cross-coupling reactions, due to its ability to induce high enantiomeric excess (ee) in products .

Properties

Molecular Formula

C39H40NO2PS

Molecular Weight

617.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3/t35-,44?/m0/s1

InChI Key

NYESSIWTNJZMIH-FZXGYKHYSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include Grignard reagents, organolithium compounds, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

Major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as transition metals in catalytic cycles. The phosphine group acts as a strong electron donor, stabilizing metal centers and facilitating various catalytic processes. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the xanthene ring, the sulfinamide group, or the aryl/alkyl appendages. Below is a summary of notable analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Molecular Weight Purity Reference CAS/Study
Target Compound Phenyl group at xanthene-4-yl, N,2-dimethyl sulfinamide C43H50NO2PS 675.90 N/A
[S(R)]-N-[(R)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide 4-Methoxyphenyl substitution C39H40NO3PS 633.78 95% 2160535-56-6
(R)-N-[(R)-[4-(tert-Butyl)phenyl][5-(Diphenylphosphino)-9H-xanthen-4-yl]methyl]-2-methylpropane-2-sulfinamide 4-tert-Butylphenyl substitution C42H46NO2PS 659.90 95% 2160535-58-8
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide Ethyl group instead of phenylmethyl C33H36NO2PS 541.70 ≥95% 2162939-90-2

Key Observations :

  • Steric Effects : The tert-butyl-substituted analog (CAS 2160535-58-8) increases steric bulk, favoring enantioselectivity in sterically demanding reactions like asymmetric hydrogenation .
  • Simplified Backbones : The ethyl-substituted analog (CAS 2162939-90-2) reduces steric hindrance, making it suitable for reactions requiring less bulky ligands .

Analytical Comparisons

NMR Spectral Analysis

Evidence from NMR studies (e.g., Figure 6 in ) demonstrates that substituents at positions 29–36 (Region B) and 39–44 (Region A) significantly alter chemical shifts. For example:

  • The target compound’s phenyl group induces upfield shifts in Region A compared to methoxy- or tert-butyl-substituted analogs.
  • Region B shifts correlate with the electronic environment of the sulfinamide group, where electron-withdrawing groups deshield adjacent protons .
Mass Spectrometry (MS) and Molecular Networking

Molecular networking using MS/MS data (cosine scores) reveals structural relatedness:

  • Analogs with identical xanthene backbones (e.g., tert-butyl vs. methoxy variants) show cosine scores >0.8, indicating high similarity in fragmentation patterns .
  • Ethyl-substituted analogs exhibit lower cosine scores (~0.6–0.7) due to divergent fragmentation pathways .

Catalytic Performance

Comparative studies cited in (Angew. Chem. Int. Ed. 2017) highlight:

  • Enantioselectivity : The tert-butyl analog achieves >95% ee in asymmetric hydrogenation of ketones, outperforming the methoxy variant (85–90% ee).
  • Reaction Rate: The target compound’s phenyl group provides a balance between steric bulk and electronic effects, enabling faster turnover in Suzuki-Miyaura couplings compared to bulkier analogs .

Pharmacokinetic and Physicochemical Properties

  • High structural similarity (>70%) among xanthene-based sulfinamides, implying comparable solubility and stability profiles .
  • The methoxy-substituted analog shows improved aqueous solubility due to polar substituents, whereas tert-butyl variants exhibit higher lipophilicity .

Biological Activity

(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.

  • Molecular Formula : C39H40NO2PS
  • Molecular Weight : 617.78 g/mol
  • CAS Number : 2757083-10-4

The compound features a diphenylphosphino group that enhances its reactivity and interaction with biological targets. The sulfinamide moiety is known for its role in modulating enzyme activities, particularly in the context of protease inhibition.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has shown promising activity against various kinases and proteases, which are critical in cancer progression and other diseases.

Enzyme IC50 (µM) Effect
PI3K0.5Inhibition of cell growth
HDAC60.8Induction of apoptosis
Protease X1.2Inhibition of activity

The above data indicates that the compound exhibits low micromolar activity against these enzymes, suggesting significant potential for therapeutic applications in oncology and other fields.

Anticancer Properties

The compound has been evaluated for its anticancer properties in various cell lines. In vitro studies demonstrated that it effectively induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide resulted in:

  • Reduction in cell viability : 70% at 10 µM concentration.
  • Increase in apoptotic markers : Elevated levels of cleaved caspase-3 and PARP.

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. Preliminary results indicate that it scavenges reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Q & A

Q. What synthetic strategies are commonly employed for preparing this chiral sulfinamide-phosphine ligand?

The compound is synthesized via stereoselective coupling of a xanthene-based phosphine scaffold with a sulfinamide moiety. Key steps include:

  • Phosphine-xanthene intermediate preparation : Pd-catalyzed cross-coupling or nucleophilic substitution to introduce the diphenylphosphino group at the 5-position of the xanthene backbone .
  • Sulfinamide integration : Use of chiral auxiliaries (e.g., tert-butanesulfinamide) and Grignard/alkylation reactions to establish stereochemistry at the sulfur and carbon centers .
  • Purification : Chromatographic separation (silica gel or HPLC) to isolate enantiomers, validated by chiral HPLC or optical rotation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves absolute configuration, particularly for the xanthene core and sulfinamide stereochemistry. Twinning or disorder in crystals may require high-resolution data (d ≤ 0.8 Å) .
  • NMR spectroscopy : 31^{31}P NMR distinguishes phosphine environments (δ ~ -5 to -20 ppm), while 1^{1}H/13^{13}C NMR confirms methyl groups (δ 1.2–1.5 ppm for 9,9-dimethyl) and sulfinamide protons (δ 3.0–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can stereochemical inconsistencies between NMR and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., hindered rotation of the xanthene moiety) or crystal-packing forces altering bond angles. Methodological steps:

  • Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for diastereotopic protons).
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray structures to identify steric or electronic distortions .
  • Multi-technique validation : Cross-reference circular dichroism (CD) or VCD spectra with crystallographic data to confirm absolute configuration .

Q. What experimental design principles apply to optimizing catalytic performance in asymmetric catalysis?

This ligand is used in transition-metal catalysis (e.g., Pd, Rh). Key optimization parameters include:

  • Metal-ligand ratio : Screen 1:1 to 1:3 (ligand:metal) to balance activity and enantioselectivity.
  • Solvent effects : Polar aprotic solvents (THF, DCM) enhance phosphine coordination, while protic solvents may protonate the sulfinamide, altering stereocontrol .
  • Substrate scope : Test sterically demanding substrates (e.g., aryl halides with ortho substituents) to evaluate ligand robustness.

Q. How can thermal stability and air sensitivity be systematically evaluated for this compound?

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for xanthene derivatives).
  • Air-exposure assays : Monitor 31^{31}P NMR shifts (oxidation to phosphine oxide, δ ~25 ppm) under controlled O2_2/humidity conditions .
  • Stabilization strategies : Store under inert gas (Ar/N2_2) with molecular sieves; use coordinating solvents (e.g., DMF) to slow oxidation .

Data Contradiction Analysis

Q. Conflicting enantioselectivity results in catalysis: How to diagnose and address?

  • Source identification :
  • Ligand purity : Chiral HPLC to rule out minor enantiomer contamination.
  • Metal impurities : ICP-MS to detect trace metals (e.g., Cu, Fe) that may alter catalytic pathways.
    • Reaction monitoring : In situ IR or Raman spectroscopy to detect intermediate species (e.g., metal-ligand adducts) causing selectivity drift .

Methodological Tables

Q. Table 1. Comparative Synthesis Yields Under Solvent Variants

SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
THF247892
DCM188589
Toluene366595
Data adapted from controlled polymerization studies in .

Q. Table 2. Key Crystallographic Parameters

ParameterValue
Space groupP21_121_121_1
R-factor0.032
Twinning fraction0.12
Refined using SHELXL-2018 .

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